molecular formula C6H10BrNO B14290545 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 114479-70-8

2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14290545
CAS No.: 114479-70-8
M. Wt: 192.05 g/mol
InChI Key: UMAWFPGNYRZMSI-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the oxazole ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromo-1-propanol with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, alcohols, and dihydro-oxazole derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom’s presence makes it a good leaving group, facilitating nucleophilic substitution reactions. The oxazole ring’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromopropan-2-yl)benzene
  • 2-(1-Bromopropan-2-yl)thiophene
  • 2-(1-Bromopropan-2-yl)cyclopentane

Uniqueness

Compared to similar compounds, 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. The combination of the bromine atom and the oxazole ring makes it a valuable intermediate in various synthetic applications, offering versatility that other similar compounds may lack.

Properties

CAS No.

114479-70-8

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H10BrNO/c1-5(4-7)6-8-2-3-9-6/h5H,2-4H2,1H3

InChI Key

UMAWFPGNYRZMSI-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=NCCO1

Origin of Product

United States

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